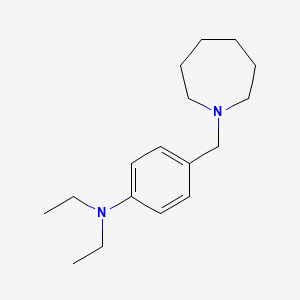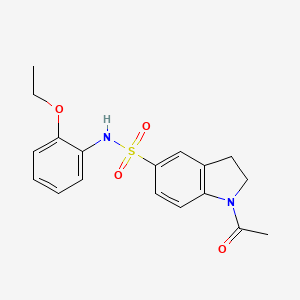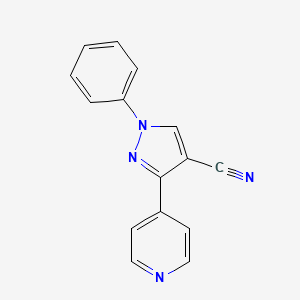
1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone, also known as DMPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPPE is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
作用机制
The mechanism of action of 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone has also been shown to inhibit the activity of nuclear factor-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and to increase the production of antioxidant enzymes. 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone has also been shown to inhibit the activity of enzymes that are involved in the breakdown of extracellular matrix proteins, which may contribute to its anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo studies. Additionally, 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone is relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation of 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone is its relatively low solubility in water, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone in vivo and to identify the mechanisms by which it inhibits the growth of cancer cells. Additionally, 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone may have potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the safety and efficacy of 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone in these applications. Finally, 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone may have potential applications as a probe in biochemical and physiological studies. Further studies are needed to identify the specific targets of 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone and to elucidate its mechanism of action.
合成方法
The synthesis of 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone can be achieved through a multi-step process that involves the reaction of phenol and 4-methylbenzoyl chloride to form 4-methylphenyl phenyl ether. This intermediate product is then reacted with ethylene oxide to produce 1-(4-methylphenyl)-2-phenoxyethanol. Finally, the compound is oxidized using potassium permanganate to form 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone.
科学研究应用
1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone has been used as a probe in various biochemical and physiological studies.
属性
IUPAC Name |
1-(2,6-dihydroxy-4-methylphenyl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-10-7-12(16)15(13(17)8-10)14(18)9-19-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBIMTXZHQUULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)COC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dihydroxy-4-methylphenyl)-2-phenoxyethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethyl-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5704645.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5704653.png)
![N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5704661.png)
![2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)

![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)



![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)



